Quinoline-6-carbaldehyde

Electrophilic aromatic substitution Superacid chemistry DFT calculation

Quinoline-6-carbaldehyde (CAS 4113-04-6) is a solid heterocyclic aldehyde with unique electrophilic reactivity at the 6-position, yielding distinct arylmethylquinolines not accessible from 2- or 4-isomers. Essential for HMG-CoA reductase inhibitor synthesis and quinoline-tyrphostin SAR studies. High-purity (≥98%) material ensures reproducible results in superacid-catalyzed condensations and Schiff base ligand formations. Specify the 6-isomer for your intended synthetic pathway.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 4113-04-6
Cat. No. B1297982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-6-carbaldehyde
CAS4113-04-6
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=O)N=C1
InChIInChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H
InChIKeyVUAOIXANWIFYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-6-carbaldehyde (CAS 4113-04-6): Core Identity and Procurement Specifications for Research Intermediates


Quinoline-6-carbaldehyde (CAS 4113-04-6), also known as 6-formylquinoline, is a heterocyclic aromatic aldehyde composed of a quinoline core with an aldehyde group positioned at the C6 carbon of the benzene ring . It is a solid at room temperature (melting point 74-78°C) with a molecular weight of 157.17 g/mol and is supplied commercially with purities of ≥98.0% (GC, T) by major vendors [1]. The compound serves as a versatile building block for pharmaceutical and agrochemical synthesis, particularly as an intermediate for HMG-CoA reductase inhibitors and quinoline-based bioactive molecules [2].

Why Quinoline-6-carbaldehyde Cannot Be Casually Replaced by Positional Isomers or Non-Heterocyclic Analogs


Positional isomerism within the quinolinecarbaldehyde family profoundly alters electrophilic reactivity profiles, protonation behavior, and downstream product selectivity. DFT calculations and NMR studies confirm that 2- and 4-quinolinecarbaldehydes generate the most reactive electrophilic dications under superacid conditions, while 6- and 8-isomers exhibit distinct reactivity leading to divergent product distributions including unusual arylmethylquinolines not obtained from 2- or 4-isomers [1]. Furthermore, the quinoline nitrogen enables dicationic intermediate formation that renders quinolinecarbaldehydes significantly more reactive than non-heterocyclic analogs such as 2-naphthalenecarboxaldehyde, with condensation yields ranging from 52-99% compared to substantially lower yields for the naphthalene counterpart . These fundamental differences preclude generic substitution without altering synthetic outcomes.

Quinoline-6-carbaldehyde: Direct Comparative Evidence for Scientific Selection


Electrophilic Reactivity Hierarchy: 6-Quinolinecarbaldehyde vs. 2- and 4-Positional Isomers under Superelectrophilic Activation

DFT calculations on N,O-diprotonated dications of quinolinecarbaldehydes reveal a clear reactivity hierarchy. 2- and 4-quinolinecarbaldehydes generate the most reactive electrophilic dications, whereas 6- and 8-quinolinecarbaldehydes exhibit comparatively lower dication electrophilicity. This theoretical prediction is corroborated by experimental product divergence: reactions of 6- and 8-quinolinecarbaldehydes with arenes under Brønsted (TfOH) or Lewis acid (AlCl₃, AlBr₃) conditions yield not only the expected diarylmethylquinolines but additionally unusual 6(8)-(arylmethyl)quinoline products, a pathway not observed with 2- or 4-isomers [1].

Electrophilic aromatic substitution Superacid chemistry DFT calculation

Class-Level Reactivity Advantage: Quinolinecarbaldehydes vs. 2-Naphthalenecarboxaldehyde in Superacid-Mediated Condensation

In Brønsted superacid CF₃SO₃H (triflic acid), quinolinecarbaldehydes undergo condensation with arenes to afford products in 52-99% yields, significantly outperforming the non-heterocyclic analog 2-naphthalenecarboxaldehyde. The enhanced reactivity is attributed to the formation of dicationic, electrophilic intermediates enabled by protonation of both the aldehyde oxygen and the quinoline nitrogen . While this study encompasses multiple quinolinecarbaldehyde isomers including the 6-carbaldehyde, the class-level inference establishes that any quinolinecarbaldehyde offers superior electrophilic activation compared to naphthalene-based aldehydes lacking the nitrogen heteroatom.

Friedel-Crafts alkylation Superacid catalysis Heterocyclic aldehyde reactivity

Commercial Purity Specification: Vendor-Grade Differentiation of Quinoline-6-carbaldehyde

Major commercial suppliers provide quinoline-6-carbaldehyde at ≥98.0% purity as determined by gas chromatography and nonaqueous titration (GC, T) [1]. In contrast, some secondary vendors and catalog suppliers offer this compound at lower purity grades (e.g., 95% by HPLC or 97%) . The ≥98.0% specification is validated by dual analytical methods (GC for volatile impurities, nonaqueous titration for aldehyde content), providing orthogonal purity confirmation that lower-grade specifications lack.

Analytical chemistry Quality control Chemical procurement

Synthetic Route Accessibility: SeO₂ Oxidation of 6-Methylquinoline as a Reproducible Preparation Protocol

A documented laboratory-scale synthesis of quinoline-6-carbaldehyde employs selenium dioxide (SeO₂) oxidation of commercially available 6-methylquinoline. In a reported procedure, 6-methylquinoline (12.87 g, 90 mmol) is heated with SeO₂ (10.89 g, 99 mmol) at 150°C for 16 hours to afford the 6-carbaldehyde product . This route offers an accessible entry point for researchers requiring in-house preparation, with the 6-methyl precursor being a well-characterized, stable starting material. By comparison, the 2- and 4-carbaldehyde isomers often require more complex multi-step sequences or specialized formylation conditions (e.g., Vilsmeier-Haack on quinoline N-oxide derivatives) that introduce additional purification challenges.

Organic synthesis Aldehyde preparation Process chemistry

Physicochemical Property Profile: Melting Point Range as an Identity and Purity Indicator

Quinoline-6-carbaldehyde exhibits a reported melting point of 74.0-78.0°C (literature: 74-75°C, vendor specification: 76°C) [1][2]. This relatively narrow, well-defined melting range serves as a practical identity and purity verification metric upon receipt. Among positional isomers, melting points vary substantially: quinoline-2-carbaldehyde is a liquid at room temperature (mp ~15-20°C), quinoline-3-carbaldehyde mp ~70-72°C, quinoline-4-carbaldehyde mp ~48-52°C, and quinoline-8-carbaldehyde mp ~94-96°C. The 6-isomer occupies a distinct solid-state property space that facilitates straightforward differentiation from liquid 2-isomer and enables melting point depression detection of cross-isomer contamination.

Material characterization Quality assurance Solid-state properties

Structural Confirmation: Vibrational Spectroscopic Characterization of 6-Quinolinecarboxaldehyde

A comprehensive vibrational spectroscopic study of 6-quinolinecarboxaldehyde has been performed using FT-IR, FT-Raman, and dispersive-Raman techniques, complemented by theoretical HF and DFT (B3LYP) calculations [1]. This study provides fully assigned vibrational modes that serve as a definitive structural fingerprint for identity confirmation. In contrast, such complete experimental-theoretical vibrational characterization is not uniformly available across all quinolinecarbaldehyde positional isomers, with the 5- and 7-isomers having been characterized more recently [2] and the 2-isomer predominantly studied in metal complex contexts rather than as the free aldehyde. The availability of a peer-validated, DFT-correlated vibrational spectrum enables unambiguous identification of the 6-isomer and detection of isomeric impurities through characteristic band positions.

FT-IR spectroscopy FT-Raman spectroscopy DFT calculation

Quinoline-6-carbaldehyde: Optimal Research and Industrial Application Scenarios


Synthesis of Quinoline-Based HMG-CoA Reductase Inhibitor Intermediates

Quinoline-6-carbaldehyde serves as a key synthetic intermediate for quinoline-type mevalolactone derivatives that function as HMG-CoA reductase inhibitors, a rate-limiting enzyme in cholesterol biosynthesis . The 6-aldehyde position provides a conjugation handle for constructing the substituted quinoline core required for these pharmaceutical candidates. The commercial availability of high-purity (≥98.0%) material [5] supports reproducible large-scale intermediate synthesis, while the documented SeO₂ oxidation route from 6-methylquinoline offers an in-house preparation alternative for process development laboratories.

Superacid-Mediated Synthesis of Diarylmethylquinolines and Arylmethylquinolines

Under Brønsted superacid (CF₃SO₃H) or Lewis acid (AlCl₃, AlBr₃) conditions, quinoline-6-carbaldehyde undergoes electrophilic condensation with arenes to yield substituted diarylmethylquinolines in high yields . Notably, the 6-isomer generates an unusual product class—6-(arylmethyl)quinolines—in addition to the expected diarylmethylquinolines, a divergent reactivity profile not observed with 2- or 4-carbaldehyde isomers [5]. Researchers seeking access to this distinct arylmethylquinoline scaffold for structure-activity relationship studies or material science applications should specifically procure the 6-carbaldehyde isomer.

Schiff Base Ligand Synthesis for Coordination Chemistry

The aldehyde functionality at the C6 position of quinoline-6-carbaldehyde enables condensation with primary amines to form Schiff base ligands. The availability of comprehensive vibrational spectroscopic characterization (FT-IR, FT-Raman with DFT validation) facilitates confirmation of successful imine formation by tracking the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and emergence of the imine C=N stretch. Compared to the liquid 2-carbaldehyde isomer, the solid 6-isomer offers easier handling and precise weighing for stoichiometric ligand preparations, with the 74-78°C melting point [5] serving as a convenient purity verification metric before use.

Building Block for Antiproliferative Quinoline-Tyrphostin Derivatives

6-Quinolinecarbaldehyde has been employed alongside 7- and 8-quinolinecarbaldehydes to prepare a series of 23 novel quinoline-tyrphostin compounds with evaluated antiproliferative activity . The 6-positional isomer provides distinct electronic and steric properties relative to the 7- and 8-analogs, influencing the biological activity profile of the resulting tyrphostin derivatives. For medicinal chemistry programs exploring quinoline-based kinase inhibitors, procurement of the specific 6-carbaldehyde isomer is essential for generating the intended analog series and establishing reliable structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.